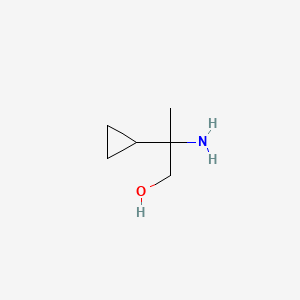
3-Amino-1-(3-phénylpropyl)pyrrolidin-2-one
Vue d'ensemble
Description
3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes an amino group, a phenylpropyl group, and a pyrrolidin-2-one ring. Its molecular formula is C₁₄H₂₀N₂O, and it has a molecular weight of 228.33 g/mol.
Applications De Recherche Scientifique
3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe or inhibitor in biological studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one typically involves the reaction of 3-phenylpropylamine with a suitable pyrrolidin-2-one derivative under controlled conditions. The reaction can be carried out using reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine. The reaction mixture is usually heated under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: The oxidation of 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can produce amines or alcohols, depending on the specific conditions.
Substitution: Substitution reactions can result in the formation of various derivatives with different functional groups.
Mécanisme D'action
The mechanism by which 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary, but they often include interactions with signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
3-Amino-1-propanol: A simpler compound with a similar amino group but lacking the phenylpropyl and pyrrolidin-2-one rings.
3-Phenylpropylamine: A compound with a phenylpropyl group but without the pyrrolidin-2-one ring.
Labetalol: A pharmaceutical compound that contains a similar phenylpropyl group and has been studied for its effects on blood pressure.
These compounds differ in their chemical structure and, consequently, their biological and chemical properties. 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one stands out due to its unique combination of functional groups, which contribute to its diverse applications.
Propriétés
IUPAC Name |
3-amino-1-(3-phenylpropyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12-8-10-15(13(12)16)9-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCWBIFFYUCGFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B1526474.png)






![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1526486.png)


![{2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1526489.png)
![4-[1-(Benzyloxy)ethyl]aniline](/img/structure/B1526491.png)
